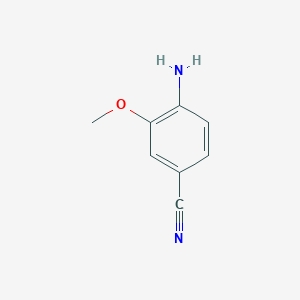

4-Amino-3-methoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXGWOFGMVEUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473421 | |

| Record name | 4-Amino-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177476-76-5 | |

| Record name | 4-Amino-3-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzonitrile (CAS No: 177476-76-5) is a substituted aromatic nitrile of interest in medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring an amino, a methoxy, and a nitrile group on a benzene ring, imparts specific physicochemical characteristics that are crucial for its application as a building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows relevant to its application in research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its reactivity, solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key identifiers and properties of this compound are summarized below.

Structural and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 177476-76-5 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| SMILES | COC1=C(C=CC(=C1)C#N)N | [1] |

| InChI | InChI=1S/C8H8N2O/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 | [1] |

| InChIKey | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [1] |

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for this compound is presented in the table below. It is important to note that while some values are experimentally determined for similar compounds, others for the target compound are computationally predicted.

| Property | Value | Method | Reference |

| Molecular Weight | 148.16 g/mol | --- | [1][2] |

| Physical Form | Solid | --- | |

| Melting Point | 85-87 °C (for 4-Hydroxy-3-methoxybenzonitrile) | Experimental | |

| Boiling Point | 256-257 °C at 765 mmHg (for 4-Methoxybenzonitrile) | Experimental | [3] |

| logP (Octanol-Water Partition Coefficient) | 0.9 | Computed by XLogP3 | [1] |

| pKa | Not available | --- | |

| Aqueous Solubility | Predicted to be low | --- |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline generic, well-established methods applicable to crystalline organic solids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[5]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound (finely powdered)

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder.[4] If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound.[5]

-

Packing: Invert the capillary tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 1-2 mm.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): For an unknown compound, first perform a rapid heating to determine an approximate melting range.

-

Accurate Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly (approximately 1-2 °C per minute) as you approach the expected melting point.[5]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Microscale Method)

For small sample quantities, a microscale boiling point determination is a suitable technique.[7][8]

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Materials:

-

This compound

-

Small test tube (e.g., 6 x 50 mm) or melting point capillary tube

-

A smaller, sealed capillary tube (fusion tube)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus)[7]

Procedure:

-

Sample Preparation: Place a few drops of the molten this compound into the small test tube or melting point capillary.

-

Fusion Tube Insertion: Place the smaller, sealed capillary tube into the larger tube containing the sample, with the open end down.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Heat the apparatus gently.[7]

-

Observation: As the temperature rises, air trapped in the fusion tube will expand and exit as a slow stream of bubbles. Continue heating until a rapid and continuous stream of bubbles emerges from the fusion tube.[7]

-

Cooling and Recording: Stop heating and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the fusion tube.

Solubility Determination

Solubility provides insights into the polarity of a molecule and the types of intermolecular forces it can form. A systematic approach using solvents of varying polarities is typically employed.

Objective: To qualitatively determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A series of solvents: Water, 5% HCl, 5% NaOH, and an organic solvent (e.g., diethyl ether or dichloromethane).[9][10]

-

Small test tubes

-

Vortex mixer or stirring rod

Procedure:

-

Sample Addition: Place approximately 20-30 mg of this compound into a small test tube.

-

Solvent Addition: Add 1 mL of the first solvent (e.g., water) to the test tube.

-

Mixing: Vigorously agitate the mixture for at least 60 seconds using a vortex mixer or by stirring.[11]

-

Observation: Observe whether the solid dissolves completely. If it dissolves, the compound is classified as soluble in that solvent.

-

Systematic Testing: Based on the solubility flowchart (see diagram below), proceed to the next appropriate solvent. For instance, if the compound is insoluble in water, test its solubility in 5% HCl and 5% NaOH to identify basic or acidic functional groups.[12] The amino group in this compound is expected to render it soluble in dilute acid.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design.[13] The shake-flask method is the traditional and most reliable technique for its determination.[14][15]

Objective: To determine the ratio of the concentration of this compound in octanol versus an aqueous buffer at equilibrium.

Materials:

-

This compound

-

1-Octanol (pre-saturated with aqueous buffer)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with 1-octanol)[15]

-

Separatory funnel or centrifuge tubes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV)

-

Vortex mixer or shaker

Procedure:

-

Phase Saturation: Vigorously mix 1-octanol and the aqueous buffer and allow the layers to separate completely to ensure mutual saturation.[16]

-

Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and add a small aliquot to a mixture of the pre-saturated octanol and aqueous buffer.[13]

-

Partitioning: Vigorously shake the mixture for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases.[16]

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Analysis: Carefully sample an aliquot from both the octanol and the aqueous layers.[16] Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Visualized Workflows and Relationships

Diagrams created using Graphviz provide clear visual representations of experimental processes and logical connections.

Caption: A workflow diagram for the systematic determination of a compound's solubility class.

Caption: A potential synthetic pathway where derivatives of this compound serve as key intermediates in the synthesis of complex pharmaceutical compounds like Finerenone.[17][18][19]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[1]

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[1]

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties defined by its substituted aromatic structure. While comprehensive experimental data for this specific molecule is limited, its properties can be reasonably estimated from closely related analogs and computational models. The standardized experimental protocols provided in this guide offer a framework for the precise and reliable determination of its key physicochemical parameters. A thorough understanding of these properties is paramount for its effective utilization in synthetic chemistry and for the rational design of new molecules in drug discovery and development.

References

- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-甲氧基苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chymist.com [chymist.com]

- 8. chemconnections.org [chemconnections.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. chem.ws [chem.ws]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. Synthesis of Finerenone [cjph.com.cn]

- 18. WO2023109968A2 - Synthesis method for finerenone and intermediate thereof - Google Patents [patents.google.com]

- 19. tantuchemicals.com [tantuchemicals.com]

An In-depth Technical Guide to 4-Amino-3-methoxybenzonitrile (CAS Number: 177476-76-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific databases, patents, and literature have yielded limited specific experimental data for 4-Amino-3-methoxybenzonitrile. The information presented herein is compiled from computational data, established chemical principles, and experimental data for structurally analogous compounds to provide a comprehensive technical overview.

Executive Summary

This compound is a substituted aromatic nitrile, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. With the chemical formula C₈H₈N₂O, this molecule incorporates three key functional groups: a primary amine, a methoxy ether, and a nitrile group, all attached to a benzene ring. This unique arrangement of electron-donating (amino, methoxy) and electron-withdrawing (nitrile) groups makes it a valuable building block for the synthesis of complex heterocyclic structures and other molecular scaffolds of interest in medicinal chemistry. Although direct biological activity for this compound is not widely reported, its structural motifs are found in various biologically active molecules, positioning it as a key starting material in drug discovery and development pipelines.

Physicochemical and Spectroscopic Data

Due to the absence of published experimental values, the following tables summarize computed physicochemical properties and predicted spectroscopic characteristics for this compound. Predictions are based on standard spectroscopic principles and comparison with data from structurally similar molecules.

Physicochemical Properties

The following table outlines the key computed physicochemical properties of this compound.[1]

| Property | Value | Source |

| CAS Number | 177476-76-5 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=C(C=CC(=C1)C#N)N | [1] |

| InChIKey | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 59.04 Ų | [1] |

| XLogP3-AA (Computed) | 0.9 | [1] |

| Physical Form | Solid (Predicted) |

Predicted Spectroscopic Data

The following tables provide predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy. These predictions are essential for the identification and characterization of the compound during synthesis and analysis.

Table 2.1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale / Notes |

| ~ 6.9 - 7.1 | d | 1H | H-5 | Ortho coupling to H-6. Shielded by the para-amino group. |

| ~ 6.8 | dd | 1H | H-6 | Ortho coupling to H-5 and meta coupling to H-2. |

| ~ 6.7 | d | 1H | H-2 | Meta coupling to H-6. Shielded by the ortho-methoxy group. |

| ~ 4.1 | br s | 2H | -NH₂ | Chemical shift is variable and dependent on concentration and solvent. |

| ~ 3.85 | s | 3H | -OCH₃ | Typical range for an aryl methoxy group. |

Table 2.2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale / Notes |

| ~ 150 | C-3 | Attached to the electron-donating methoxy group. |

| ~ 145 | C-4 | Attached to the electron-donating amino group. |

| ~ 122 | C-6 | Aromatic CH. |

| ~ 120 | C-2 | Aromatic CH. |

| ~ 119 | -C≡N | Quaternary carbon of the nitrile group. |

| ~ 115 | C-5 | Aromatic CH. |

| ~ 100 | C-1 | Quaternary carbon, significantly shielded by two ortho electron-donating groups. |

| ~ 56 | -OCH₃ | Typical range for an aryl methoxy carbon. |

Table 2.3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M-CH₃]⁺ |

| 119 | [M-CHO]⁺ |

| 105 | [M-CH₃-CO]⁺ |

Table 2.4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Intensity / Notes |

| 3450 - 3300 | N-H Stretch | Medium-Strong, two bands typical for a primary amine. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium |

| 2230 - 2210 | C≡N Stretch | Strong, sharp. Conjugation with the ring may lower the frequency. |

| 1620 - 1580 | N-H Scissoring / C=C Stretch | Medium-Strong |

| 1520 - 1480 | Aromatic C=C Stretch | Medium-Strong |

| 1275 - 1200 | Aryl-O Stretch (asymmetric) | Strong |

| 1050 - 1000 | Aryl-O Stretch (symmetric) | Medium |

Proposed Synthesis Protocol

While a specific, validated protocol for the synthesis of this compound is not detailed in readily accessible literature, a plausible and robust synthetic route can be designed starting from commercially available 3-methoxy-4-nitrobenzonitrile. This proposed method involves a standard reduction of the nitro group.

Reduction of 3-Methoxy-4-nitrobenzonitrile

Reaction Scheme: Starting Material: 3-Methoxy-4-nitrobenzonitrile Product: this compound Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) Solvent: Ethanol

Materials:

-

3-Methoxy-4-nitrobenzonitrile (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

-

Ethanol (Absolute)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

To a round-bottom flask, add 3-methoxy-4-nitrobenzonitrile (1.0 eq) and absolute ethanol to create a 0.2 M solution.

-

Add tin(II) chloride dihydrate (4.0 eq) to the solution.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 70-80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker containing an ice-water bath.

-

Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 8-9. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery. The arrangement of its functional groups allows for a variety of subsequent chemical transformations, making it an ideal scaffold for building libraries of compounds for screening.

The amino group can be readily acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an aminomethyl group, or serve as a handle for forming other functional groups. Its structural elements are present in inhibitors of various enzyme classes, including protein kinases.

Logical Workflow in Kinase Inhibitor Synthesis

While no specific signaling pathway is directly modulated by this compound itself, its logical application lies in the synthesis of targeted therapeutics like kinase inhibitors. The following diagram illustrates a conceptual workflow for its use in a drug discovery context.

Caption: Conceptual workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is classified with several hazards and should be handled with appropriate care in a laboratory setting.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

This compound is a chemical intermediate with significant potential in the field of organic synthesis, particularly for the development of novel pharmaceuticals. While comprehensive experimental data on the compound itself is sparse in public literature, its structural components and the reactivity of its functional groups provide a clear indication of its utility. The proposed synthetic protocol and the conceptual workflow for its application in kinase inhibitor development underscore its role as a valuable building block for medicinal chemists. As with any chemical reagent, proper safety precautions must be observed during its handling and use. Further research into this compound and its reaction pathways will likely expand its applications in creating innovative molecular architectures.

References

An In-depth Technical Guide to 4-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 4-Amino-3-methoxybenzonitrile. While specific experimental data for this compound is not extensively available in the public domain, this guide compiles available information and provides predicted data based on analogous compounds to serve as a valuable resource for researchers.

Molecular Structure and Chemical Properties

This compound, with the CAS number 177476-76-5, is a substituted aromatic nitrile. Its structure features a benzene ring functionalized with an amino (-NH₂), a methoxy (-OCH₃), and a nitrile (-C≡N) group.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 4-cyano-2-methoxyaniline | [1] |

| CAS Number | 177476-76-5 | [1][2][3] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Purity | 98% | [3] |

| Storage Temperature | Room Temperature | [3] |

| Topological Polar Surface Area | 59 Ų | [1] |

| Monoisotopic Mass | 148.0637 Da | [1] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | Aromatic H |

| ~6.8 | dd | 1H | Aromatic H |

| ~6.7 | d | 1H | Aromatic H |

| ~4.0 (broad s) | s | 2H | -NH₂ |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NH₂ |

| ~148 | C-OCH₃ |

| ~125 | Aromatic CH |

| ~118 | Aromatic CH |

| ~117 | -C≡N |

| ~110 | Aromatic CH |

| ~100 | Aromatic C-CN |

| ~56 | -OCH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| ~2225 | Strong | C≡N stretch (nitrile) |

| ~1620 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-O stretch (aryl ether) |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 148 | [M]⁺ (Molecular Ion) |

| 133 | [M-CH₃]⁺ |

| 105 | [M-CH₃-CO]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, the following sections provide generalized procedures based on the synthesis and analysis of analogous compounds.

Synthesis

A plausible synthetic route to this compound could involve the nitration of a substituted benzonitrile followed by reduction of the nitro group. An alternative approach could start from a substituted aniline.

Workflow for a Potential Synthesis:

Caption: A potential synthetic workflow for this compound.

General Protocol for Nitration and Reduction:

-

Nitration: The starting material (e.g., a substituted benzonitrile) is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a low temperature (e.g., 0-10 °C). The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water, and dried.

-

Reduction: The nitro-substituted intermediate is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over Pd/C), is used to reduce the nitro group to an amino group.

-

Work-up and Purification: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified using techniques such as column chromatography or recrystallization.

Analytical Methods

Workflow for Analytical Characterization:

Caption: A general workflow for the analytical characterization of the final product.

General Protocol for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled pulse sequence is typically used, and a larger number of scans is required.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Acquisition: Introduce the sample into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or associated signaling pathways of this compound itself. However, substituted benzonitrile derivatives are of interest in drug discovery. For instance, derivatives of the related compound 4-(aminomethyl)-3-methylbenzonitrile have been investigated as potential inhibitors of pathways such as the HIF-1 and Ras/MAPK signaling cascades. This suggests that this compound could serve as a scaffold or starting material for the synthesis of novel, biologically active compounds.

Conceptual Relationship to Drug Discovery:

Caption: Logical flow from a core scaffold to lead compound identification in drug discovery.

Safety Information

This compound is classified as harmful and an irritant. The following GHS hazard statements apply:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

Spectroscopic and Structural Elucidation of 4-Amino-3-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-methoxybenzonitrile (C₈H₈N₂O, CAS: 177476-76-5).[1][2] Due to the limited availability of specific experimental spectra in public-access databases, this document focuses on predicted spectroscopic data derived from established chemical principles and analysis of structurally analogous compounds. Detailed, generalized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the empirical analysis of this compound. This guide is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following sections summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), a nitrile group (-C≡N), and a substituted aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.90 | Singlet | 3H | -OCH₃ | The methoxy protons are expected to be a singlet. |

| ~ 4.20 | Broad Singlet | 2H | -NH₂ | Chemical shift can vary with solvent and concentration; may exchange with D₂O. |

| ~ 6.80 | Doublet | 1H | Ar-H (C5-H) | Ortho-coupled to C6-H. |

| ~ 7.10 | Doublet of Doublets | 1H | Ar-H (C6-H) | Ortho-coupled to C5-H and meta-coupled to C2-H. |

| ~ 7.15 | Doublet | 1H | Ar-H (C2-H) | Meta-coupled to C6-H. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 56.0 | -OCH₃ | Aliphatic carbon of the methoxy group. |

| ~ 102.0 | Ar-C (C1) | Carbon bearing the nitrile group, influenced by both nitrile and methoxy groups. |

| ~ 113.0 | Ar-C (C2) | Aromatic CH. |

| ~ 115.0 | Ar-C (C5) | Aromatic CH. |

| ~ 119.0 | -C≡N | Nitrile carbon, typically deshielded. |

| ~ 125.0 | Ar-C (C6) | Aromatic CH. |

| ~ 147.0 | Ar-C (C4) | Carbon attached to the amino group. |

| ~ 148.0 | Ar-C (C3) | Carbon attached to the methoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amine) | 3450 - 3300 | Medium (two bands) | Primary amines typically show two distinct stretching bands. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | From the methyl group of the methoxy substituent. |

| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic ring can influence this frequency.[3] |

| C=C Stretch (Aromatic) | 1620 - 1450 | Medium to Strong | Multiple bands are expected due to the substituted ring. |

| C-N Stretch (Amine) | 1340 - 1250 | Medium to Strong | |

| C-O Stretch (Ether) | 1275 - 1200 (asymmetric) | Strong | Characteristic of aryl ethers. |

| 1075 - 1020 (symmetric) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular weight of this compound is 148.16 g/mol .[1]

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z Value | Fragment | Notes |

| 148 | [M]⁺ | Molecular ion peak. |

| 133 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 119 | [M-CHO]⁺ | Loss of a formyl radical, a common fragmentation pathway. |

| 105 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide. |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. These are based on standard methodologies for small organic molecules.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle sonication may be used if necessary.

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid, dry sample directly onto the diamond crystal of an ATR accessory.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

Introduce the sample solution into an ESI mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The analysis will provide the mass-to-charge ratio of the parent ion, confirming the molecular weight.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Caption: General workflow for spectroscopic analysis and structural elucidation.

References

An In-depth Technical Guide to the Solubility of 4-Amino-3-methoxybenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-methoxybenzonitrile, a key building block in medicinal chemistry and organic synthesis. Due to the limited availability of public, quantitative solubility data for this specific compound, this document focuses on a qualitative solubility profile derived from the analysis of its structural features and comparison with analogous compounds. Furthermore, detailed experimental protocols for the precise determination of its solubility in various organic solvents are provided to empower researchers in generating empirical data for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its solubility.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 177476-76-5 | [1] |

The molecular structure of this compound incorporates several key functional groups that dictate its solubility behavior:

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety.

-

Amino Group (-NH₂): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.

-

Methoxy Group (-OCH₃): The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

-

Nitrile Group (-C≡N): The cyano group is strongly polar.

The presence of both polar (amino, methoxy, nitrile) and nonpolar (benzene ring) functionalities suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Estimated Solubility Profile in Organic Solvents

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents has been estimated. This profile is derived from the analysis of structurally similar compounds and the interplay of the molecule's functional groups.

| Solvent Class | Solvent | Estimated Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can effectively form hydrogen bonds with the amino, methoxy, and nitrile groups of the solute. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Isopropanol | Moderately Soluble | The increased nonpolar character of isopropanol compared to methanol and ethanol may slightly reduce its solvating power for this compound. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the polar functional groups of the solute. |

| Acetonitrile | Soluble | The polarity of acetonitrile is well-suited to dissolve molecules with a nitrile group and other polar functionalities. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent that is an excellent solvent for a wide range of organic compounds, including those with multiple polar functional groups. | |

| Ethyl Acetate | Moderately Soluble | The ester group provides polarity, but the overall polarity is lower than that of acetone or DMF, which may result in moderate solubility. | |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic ring of toluene can engage in π-π stacking with the benzene ring of the solute, but it will not effectively solvate the polar functional groups. |

| Hexane | Insoluble | As a nonpolar aliphatic solvent, hexane will not effectively solvate the polar amino, methoxy, and nitrile groups. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental methodologies are recommended.

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful decantation of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE syringe filter with a pore size of 0.22 µm). It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Below is a graphical representation of the experimental workflow for the shake-flask method.

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

The dynamic, or synthetic, method involves monitoring the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.

Methodology:

-

Sample Preparation: Prepare a series of vials each containing a known mass of this compound and a known mass of the chosen solvent.

-

Heating and Observation: Slowly heat the vials with constant stirring while visually or instrumentally (e.g., using a laser beam to detect turbidity) monitoring for the temperature at which the last solid particles dissolve. This temperature is the saturation temperature for that specific concentration.

-

Data Collection: Repeat this process for different concentrations to generate a solubility curve as a function of temperature.

This method is particularly useful for determining the temperature dependence of solubility.

Logical Relationships in Solubility

The solubility of this compound is governed by the interplay between the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.

Caption: Key factors influencing the solubility of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the public domain, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide will enable researchers to generate reliable data. A thorough understanding and empirical determination of solubility are critical for the successful application of this compound in research and development, particularly in areas such as reaction optimization, purification by recrystallization, and formulation for biological screening.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzonitrile is a substituted aromatic nitrile that holds potential as a building block in the synthesis of various pharmaceutical compounds. The thermal stability of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that influences its synthesis, purification, formulation, storage, and ultimately, its safety and efficacy. Understanding the thermal decomposition and degradation pathways is paramount for establishing safe handling procedures, determining shelf-life, and ensuring regulatory compliance.

This technical guide outlines the standard experimental protocols for a thorough thermal analysis of this compound. The primary techniques discussed are Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition, Differential Scanning Calorimetry (DSC) for identifying thermal transitions, and forced degradation studies for elucidating potential degradation pathways under various stress conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for designing and interpreting thermal analysis experiments.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | PubChem[1] |

| Molecular Weight | 148.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 177476-76-5 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich[2] |

| Storage Temperature | Room Temperature | Sigma-Aldrich[2] |

Thermal Stability Analysis

The intrinsic thermal stability of this compound is evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on the temperatures at which the compound decomposes and undergoes phase transitions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4] This analysis determines the onset temperature of decomposition and the percentage of mass loss at different temperatures.

3.1.1 Experimental Protocol for TGA

-

Instrumentation: A calibrated thermogravimetric analyzer with a high-precision balance is used.

-

Sample Preparation: A small amount (typically 5-10 mg) of finely powdered this compound is accurately weighed into an inert sample pan (e.g., alumina or platinum).[5]

-

Method Parameters:

-

Data Collection: The sample mass and temperature are continuously recorded. The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) helps identify the temperatures of maximum decomposition rates.[6]

3.1.2 Representative TGA Data

The following table presents hypothetical TGA data for this compound, assuming a multi-stage decomposition process.

| Parameter | Representative Value | Interpretation |

| T_onset (Onset of Decomposition) | ~220°C | The temperature at which significant thermal decomposition begins. |

| Decomposition Stage 1 | 220°C - 350°C | Initial weight loss, potentially due to the loss of the amino and methoxy groups. |

| Weight Loss (Stage 1) | ~35% | Corresponds to the mass of the initial leaving groups. |

| Decomposition Stage 2 | 350°C - 500°C | Major weight loss corresponding to the breakdown of the aromatic ring structure. |

| Weight Loss (Stage 2) | ~55% | Corresponds to the degradation of the core benzonitrile structure. |

| Residual Mass @ 600°C | ~10% | Represents the formation of a stable char residue. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point, enthalpy of fusion, and other thermal events like glass transitions or polymorphic transformations.[8][9]

3.2.1 Experimental Protocol for DSC

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount (2-5 mg) of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Method Parameters:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Ramp from 25°C to 300°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: The heat flow is plotted against temperature. The melting point (T_m) is typically determined as the onset or peak of the endothermic melting transition.[10] The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH_fus).

3.2.2 Representative DSC Data

The table below summarizes hypothetical DSC data for this compound.

| Parameter | Representative Value | Interpretation |

| Melting Point (T_m) | ~155°C - 165°C | Indicates a sharp endotherm corresponding to the melting of a crystalline solid. |

| Enthalpy of Fusion (ΔH_fus) | 25 - 35 kJ/mol | The energy required to melt the sample, indicative of its crystal lattice energy. |

| Decomposition | >220°C | An exothermic event following the melting point, consistent with TGA data. |

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[11] These studies are performed under conditions more severe than accelerated stability testing and are a key component of regulatory submissions as per ICH guidelines.[12][13]

Experimental Protocol for Forced Degradation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water).[14] Aliquots of this solution are subjected to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[14]

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 - 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Dry Heat | 80°C | 48 hours |

| Photolytic | UV (254 nm) & Visible Light | Room Temperature | As per ICH Q1B |

After exposure, samples are neutralized if necessary and diluted to a suitable concentration for analysis by a stability-indicating HPLC method.

Analysis of Degradation Products

A stability-indicating analytical method is required to separate and quantify the degradation products from the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Representative HPLC Method

-

Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30-35 min: 80% to 20% B

-

35-40 min: 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or as determined by UV scan.

-

Injection Volume: 10 µL.

-

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow for the complete thermal stability and degradation analysis of this compound.

References

- 1. This compound | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 177476-76-5 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 5. epfl.ch [epfl.ch]

- 6. youtube.com [youtube.com]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s4science.at [s4science.at]

- 11. Forced Degradation Testing | SGS Hong Kong, China [sgs.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. scispace.com [scispace.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

quantum chemical calculations for 4-Amino-3-methoxybenzonitrile

An In-depth Technical Guide on Quantum Chemical Calculations for 4-Amino-3-methoxybenzonitrile

Authored by: Gemini

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound, a molecule of significant interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper details the optimized molecular geometry, vibrational frequencies, electronic properties, and reactivity descriptors. The theoretical findings are contextualized with established experimental protocols for synthesis and characterization. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular properties of this compound through a computational lens. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is an aromatic organic compound featuring amino, methoxy, and nitrile functional groups attached to a benzene ring. These functional groups impart a range of chemical properties that make it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] Understanding the molecule's structural, vibrational, and electronic characteristics at a quantum level is crucial for predicting its reactivity, stability, and potential biological activity.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of molecular systems.[2][3] These computational methods allow for the accurate prediction of molecular geometries, vibrational spectra (FT-IR and FT-Raman), electronic transitions, and other key parameters, offering insights that are often complementary to experimental data.[4][5] This guide presents a detailed theoretical investigation of this compound, aiming to provide a foundational understanding of its molecular characteristics.

Methodologies

Computational Protocol

All quantum chemical calculations were performed using the Gaussian 09 software package. The molecular structure of this compound was optimized using the B3LYP (Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional) level of theory combined with the 6-311++G(d,p) basis set.[2][4] This combination is well-regarded for its ability to provide accurate geometries and vibrational frequencies for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Further analyses, including Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping, were carried out on the optimized geometry to investigate intramolecular interactions, charge distribution, and reactivity sites. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were also calculated to determine the electronic band gap and related reactivity descriptors.[3][6]

Experimental Protocols (Cited)

Synthesis: The synthesis of related benzonitrile derivatives often starts from commercially available precursors like vanillin.[1] A typical synthetic route might involve the conversion of the aldehyde group to an oxime, followed by dehydration to yield the nitrile group. The amino group can be introduced through nitration and subsequent reduction.

Spectroscopic Characterization:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded using a spectrometer (e.g., PerkinElmer) in the range of 4000–400 cm⁻¹. The sample is prepared as a KBr pellet to obtain the spectrum in the solid phase.[4][7]

-

FT-Raman Spectroscopy: The FT-Raman spectrum is recorded using a spectrometer (e.g., BRUKER RFS 27) with a laser excitation source. The spectrum is typically measured in the range of 4000–100 cm⁻¹.[4][7]

Results and Discussion

Optimized Molecular Geometry

The optimization of the molecular structure of this compound was performed to find the most stable conformation. The key bond lengths, bond angles, and dihedral angles of the optimized geometry are summarized in the table below. The numbering of the atoms corresponds to the standard IUPAC nomenclature.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Atoms | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.405 | |

| C2-C3 | 1.391 | |

| C3-C4 | 1.408 | |

| C4-C5 | 1.395 | |

| C5-C6 | 1.390 | |

| C6-C1 | 1.402 | |

| C1-C≡N | 1.435 | |

| C≡N | 1.158 | |

| C4-N(H2) | 1.385 | |

| C3-O(CH3) | 1.368 | |

| O-CH3 | 1.425 | |

| Bond Angles (°) | ||

| C2-C1-C6 | 119.5 | |

| C1-C2-C3 | 120.3 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.2 | |

| C4-C5-C6 | 121.0 | |

| C5-C6-C1 | 119.9 | |

| C2-C1-C≡N | 120.8 | |

| C6-C1-C≡N | 119.7 | |

| C3-C4-N | 121.5 | |

| C5-C4-N | 119.3 | |

| C2-C3-O | 117.8 | |

| C4-C3-O | 122.1 | |

| Dihedral Angles (°) | ||

| C2-C3-O-C(H3) | 179.8 | |

| C5-C4-N-H | 180.0 |

Vibrational Analysis

The theoretical vibrational frequencies were calculated and compared with typical experimental values for the characteristic functional groups. The assignments were made based on the Potential Energy Distribution (PED) analysis.[8]

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (Scaled) | Experimental Range (Typical) | Assignment |

| NH₂ Asymmetric Stretch | 3485 | 3450-3500 | ν(N-H) |

| NH₂ Symmetric Stretch | 3390 | 3350-3400 | ν(N-H) |

| C-H (Aromatic) Stretch | 3075 | 3050-3100 | ν(C-H) |

| CH₃ Asymmetric Stretch | 2980 | 2950-2990 | νas(C-H) |

| CH₃ Symmetric Stretch | 2910 | 2890-2930 | νs(C-H) |

| C≡N Stretch | 2225 | 2220-2240 | ν(C≡N) |

| C=C (Aromatic) Stretch | 1610, 1580, 1505 | 1450-1620 | ν(C=C) |

| NH₂ Scissoring | 1625 | 1610-1640 | δ(NH₂) |

| C-N Stretch | 1280 | 1250-1300 | ν(C-N) |

| C-O-C Asymmetric Stretch | 1255 | 1240-1270 | νas(C-O-C) |

| C-O-C Symmetric Stretch | 1030 | 1020-1050 | νs(C-O-C) |

The strong correlation between the scaled theoretical frequencies and the expected experimental ranges validates the accuracy of the computational method used.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.[3] A smaller energy gap suggests higher reactivity.

The analysis shows that the HOMO is primarily localized on the amino group and the benzene ring, indicating that these are the main sites for electrophilic attack. The LUMO is distributed over the nitrile group and the benzene ring, suggesting these are the probable sites for nucleophilic attack.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.23 |

| Energy Gap (ΔE) | 4.62 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.23 |

| Chemical Hardness (η) | 2.31 |

| Electronegativity (χ) | 3.54 |

| Electrophilicity Index (ω) | 2.72 |

The relatively small energy gap of 4.62 eV suggests that this compound is a moderately reactive molecule, capable of participating in charge transfer interactions.[3]

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.[10][11] The different colors on the MEP surface represent different electrostatic potential values.

-

Red/Yellow: Regions of negative potential, rich in electrons, susceptible to electrophilic attack.

-

Blue: Regions of positive potential, electron-deficient, susceptible to nucleophilic attack.

-

Green: Regions of neutral potential.

For this compound, the MEP analysis reveals that the most negative potential is located around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group. The most positive potential is found around the hydrogen atoms of the amino group. This indicates that the nitrile nitrogen and methoxy oxygen are likely sites for electrophilic attack, while the amino hydrogens are potential sites for nucleophilic interactions or hydrogen bonding.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.[12][13] The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO quantifies the strength of the interaction.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N₇ | π(C₁-C₂) | 18.5 | π-conjugation |

| LP(1) N₇ | π(C₅-C₆) | 15.2 | π-conjugation |

| LP(2) O₈ | π(C₂-C₃) | 25.8 | π-conjugation |

| π(C₁-C₂) | π(C₃-C₄) | 20.1 | Intramolecular charge transfer |

| π(C₅-C₆) | π*(C₃-C₄) | 19.5 | Intramolecular charge transfer |

The NBO analysis reveals significant delocalization of electron density from the lone pairs of the nitrogen (amino) and oxygen (methoxy) atoms to the π* anti-bonding orbitals of the benzene ring. These interactions contribute significantly to the stability of the molecule. The intramolecular charge transfer within the aromatic ring is also a key stabilizing factor.

Conclusion

This technical guide has presented a detailed theoretical study of this compound using DFT calculations. The key findings are:

-

The optimized molecular geometry provides a stable, planar structure.

-

The calculated vibrational frequencies show good agreement with expected experimental values, allowing for a reliable assignment of the spectral bands.

-

The HOMO-LUMO analysis indicates that the molecule is moderately reactive, with the amino group acting as the primary electron donor and the nitrile group as an electron acceptor.

-

The MEP map successfully identifies the reactive sites for electrophilic and nucleophilic attacks.

-

NBO analysis confirms significant intramolecular charge transfer and hyperconjugative interactions, which are crucial for the molecule's stability.

The computational data presented herein provides a robust foundation for understanding the chemical behavior of this compound, which can guide future experimental work in drug design and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT simulations and vibrational analysis of FTIR and FT-Raman spectra of 2-amino-4-methyl benzonitrile. | Sigma-Aldrich [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

An In-depth Technical Guide to the Discovery and Synthetic History of 4-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-methoxybenzonitrile, a key intermediate in contemporary pharmaceutical synthesis, has a history rooted in the exploration of substituted benzonitriles and their versatile reactivity. While a singular "discovery" event is not prominently documented in early chemical literature, its synthetic pathways have been developed and refined, driven significantly by its role as a crucial building block in the synthesis of the non-steroidal mineralocorticoid receptor antagonist, Finerenone. This technical guide provides a comprehensive overview of the synthetic history of this compound, detailing key experimental protocols and presenting quantitative data for comparison.

Synthetic Pathways

The synthesis of this compound is most prominently achieved through the reduction of a nitro-substituted precursor. The general synthetic logic involves the introduction of the nitrile and methoxy functionalities onto the benzene ring, followed by the formation of the amino group, typically as the final step. The most common starting materials for these synthetic routes are isovanillin or vanillin, which are readily available natural products.

A prevalent strategy involves the conversion of the aldehyde group of isovanillin to a nitrile, followed by nitration and subsequent reduction.

An alternative approach begins with the nitration of a benzonitrile precursor, followed by the introduction of the methoxy group, and finally, reduction of the nitro group.

Key Synthetic Data

The following tables summarize quantitative data for the key steps in the synthesis of this compound and its precursors.

Table 1: Synthesis of 3-Methoxy-4-nitrobenzonitrile from 3-Hydroxy-4-methoxybenzonitrile

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitration | Nitric acid, Sulfuric acid | Acetic anhydride | 0 - 10 | 2 | ~90 | Patent Literature |

Table 2: Synthesis of this compound from 3-Methoxy-4-nitrobenzonitrile

| Step | Reagents | Catalyst | Solvent | Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Reduction | H₂ | Pd/C | Methanol | 10 | 25 | 4 | >95 | Patent Literature |

| Reduction | Fe, HCl | Ethanol/Water | - | Ambient | Reflux | 3 | ~90 | General Procedure |

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzonitrile from Isovanillin

Step 1a: Oximation of Isovanillin

-

To a solution of isovanillin (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture and pour it into cold water.

-

Filter the precipitated solid, wash with water, and dry to obtain 3-hydroxy-4-methoxybenzaldehyde oxime.

Step 1b: Dehydration to 3-Hydroxy-4-methoxybenzonitrile

-

Heat the oxime from the previous step with a dehydrating agent such as acetic anhydride or thionyl chloride.

-

After the reaction is complete, neutralize the mixture and extract the product with an organic solvent.

-

Purify the crude product by crystallization or column chromatography.

Step 1c: Nitration of 3-Hydroxy-4-methoxybenzonitrile

-

Dissolve 3-hydroxy-4-methoxybenzonitrile (1 equivalent) in acetic anhydride at 0 °C.

-

Slowly add a mixture of nitric acid (1.1 equivalents) and sulfuric acid (catalytic amount) while maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 2 hours.

-

Pour the reaction mixture onto ice and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-nitrobenzonitrile.

Protocol 2: Synthesis of this compound by Catalytic Hydrogenation

-

In a pressure reactor, dissolve 3-methoxy-4-nitrobenzonitrile (1 equivalent) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas to 10 bar.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound as a solid.

Conclusion

The synthetic history of this compound is intrinsically linked to the development of complex pharmaceutical compounds. While its initial discovery is not well-defined, the evolution of its synthesis from readily available precursors like isovanillin highlights the ingenuity of process chemistry. The methods detailed in this guide, primarily derived from patent literature, provide a robust foundation for researchers and drug development professionals working with this important intermediate. The continued optimization of these synthetic routes will be crucial for the efficient and sustainable production of life-saving medicines.

An In-depth Technical Guide to the Theoretical and Experimental Properties of 4-Amino-3-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the theoretical and available experimental properties of 4-Amino-3-methoxybenzonitrile (CAS No: 177476-76-5).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical structure, physicochemical properties, and predicted spectroscopic data. Furthermore, this guide outlines a plausible synthetic route and general experimental protocols for its analysis. The potential, though not yet demonstrated, relevance of this compound in drug discovery is also discussed in the context of structurally related molecules with known biological activities.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing an amino, a methoxy, and a nitrile functional group. These functionalities impart specific chemical reactivity and physical characteristics to the molecule, making it a potentially valuable intermediate in organic synthesis and medicinal chemistry.

Structural and General Information

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Cyano-2-methoxyaniline, 4-amino-3-methoxy-benzonitrile | [1] |

| CAS Number | 177476-76-5 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Canonical SMILES | COC1=C(C=CC(=C1)C#N)N | [1] |

| InChI Key | SCXGWOFGMVEUGW-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Notes | Reference |

| Melting Point | Not available | Experimental data is not published. | |

| Boiling Point | Not available | Experimental data is not published. | |

| Solubility | Not available | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Aqueous solubility is likely low. | |

| logP (XLogP3) | 0.9 | This calculated value suggests a moderate lipophilicity. | [1] |

| pKa | Not available | The amino group is expected to have a pKa typical of anilines, likely in the range of 4-5. | |

| Topological Polar Surface Area | 59 Ų | Computed value. | [1] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and common synthetic route for aromatic amines is the reduction of the corresponding nitro compound.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available precursor:

-

Nitration: Introduction of a nitro group at the 4-position of a suitable precursor.

-

Reduction: Reduction of the nitro group to an amine.

A potential starting material is 3-methoxybenzonitrile. Nitration of 3-methoxybenzonitrile would likely yield a mixture of isomers, with the desired 4-nitro-3-methoxybenzonitrile being one of the products. Separation of the desired isomer would be necessary before proceeding.

A more direct precursor, if available, would be 4-nitro-3-methoxybenzonitrile. The reduction of this nitro compound to the corresponding amine is a standard transformation in organic synthesis.

Proposed synthesis of this compound.

Experimental Protocol: Reduction of a Nitroarene (General)

This protocol describes a general method for the reduction of a nitroarene to an aniline using iron in an acidic medium, which could be adapted for the synthesis of this compound from 4-nitro-3-methoxybenzonitrile.

Materials:

-

Substituted nitrobenzonitrile

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

-